![molecular formula C14H24N4O3S B5662732 N'-[(3S*,4R*)-4-isopropyl-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662732.png)
N'-[(3S*,4R*)-4-isopropyl-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex molecules such as N'-[(3S*,4R*)-4-isopropyl-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide involves multiple steps, including the preparation of intermediates, application of chemoselective reactions, and purification processes. For instance, the synthesis of related compounds often employs techniques such as reductive benzylation followed by reductive methylation, highlighting the importance of chemoselectivity and the avoidance of dibenzylation even when excess reagents are applied (Drabina et al., 2008).
Molecular Structure Analysis
The analysis of molecular structure involves understanding the conformation, stereochemistry, and intermolecular interactions within the crystal structure of compounds. Studies on related molecules have utilized single-crystal X-ray diffraction alongside molecular orbital and crystal packing calculations to elucidate these features. Such analyses reveal the subtleties in molecular conformation and the role of intramolecular hydrogen bonding in determining the planarity and stacking energies of molecules (Malone et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving N'-[(3S*,4R*)-4-isopropyl-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide and similar compounds can include transformations such as cycloadditions, Suzuki couplings, and Michael additions. These reactions are often utilized to introduce or modify functional groups in a stereocontrolled manner, thereby affecting the compound's chemical properties and reactivity. The chemoselective nature of these reactions is crucial for the successful synthesis of the target molecule and its derivatives (Closa & Wightman, 1998).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are essential for understanding its behavior in various environments and applications. The crystalline structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly influence these properties. Analyzing related compounds has shown how molecular sheets formed primarily by hydrogen bonds and stabilized through electrostatic energy contributions can affect the compound's physical state and solubility (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are determined by the compound's functional groups and molecular structure. Studies on similar molecules focus on their reactivity towards various reagents, the influence of substituents on chemical behavior, and the mechanisms underlying their reactions. Such analyses are vital for developing new synthetic methods and understanding the compound's potential applications (Wijtmans et al., 2004).
特性
IUPAC Name |
3-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine-1-carbonyl]-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-10(2)12-8-18(14(19)11-5-6-15-7-11)9-13(12)16-22(20,21)17(3)4/h5-7,10,12-13,15-16H,8-9H2,1-4H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXIITORHUYMMV-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=CNC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=CNC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)
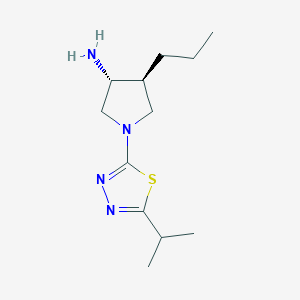
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5662672.png)
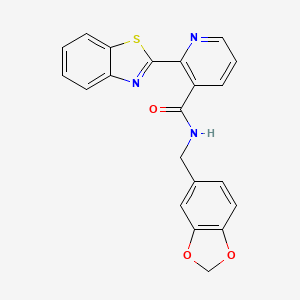
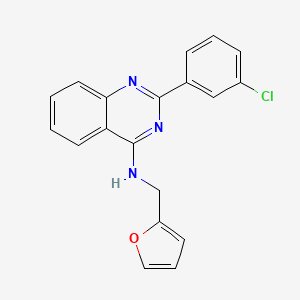
![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)

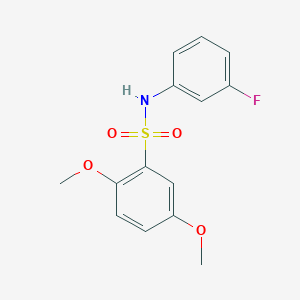
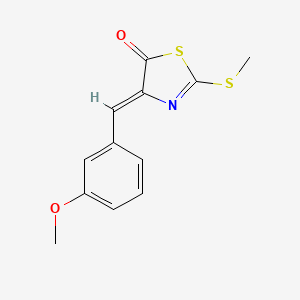
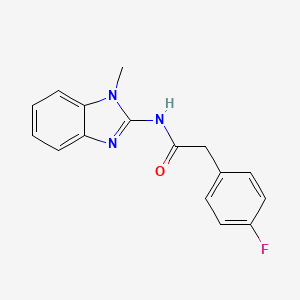
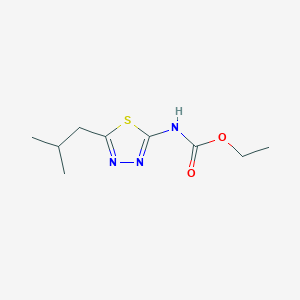
![ethyl 4-{3-[(benzylamino)carbonyl]phenoxy}piperidine-1-carboxylate](/img/structure/B5662747.png)
![5-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-methylpyrimidine](/img/structure/B5662759.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5662764.png)